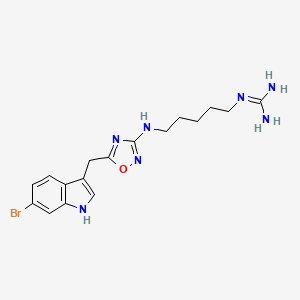
Phidianidine a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Novel CXCR4 antagonist; Selective non-cytotoxic inhibitor of DAT and potent, selective ligand and partial agonist of the µ opioid receptor; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Potential as a PTP1B Inhibitor
Phidianidine A and its derivatives show promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for Type II diabetes treatment. A study demonstrated the synthesis of these derivatives using a function-oriented strategy, with some compounds exhibiting significant inhibitory potency and specific selectivity over PTP1B. This suggests potential applications in diabetes management (Jin Liu et al., 2018).
Pharmacological Profiles at CNS Targets
Another research focused on the total synthesis of phidianidines A and B, exploring their selective inhibition of the dopamine transporter (DAT) and partial agonism at the μ opioid receptor. This indicates their potential use in central nervous system (CNS) therapies (J. T. Brogan et al., 2012).
Cytotoxic Properties
Phidianidines A and B, with their unique 1,2,4-oxadiazole ring, were found to have high cytotoxicity against tumor and non-tumor mammalian cell lines. This property could be explored for potential applications in cancer research and therapy (M. Carbone et al., 2011).
Marine Antifoulant Applications
Phidianidine A has been identified as a potent natural antifoulant, effective against marine micro- and macroorganisms. Synthetic analogues of phidianidine A have shown inhibitory activities in settlement and metamorphosis studies, suggesting applications in marine biology and biofouling prevention (Christophe Labrière et al., 2020).
Immunosuppressive Agent Potential
Novel marine phidianidine derivatives have been designed and synthesized for their potential as immunosuppressive agents. Some of these compounds displayed promising inhibitory effects on T and B cell proliferation, indicating potential use in immune regulation and therapy (Jin Liu et al., 2018).
Neuroprotective Effects
A series of phidianidine-based derivatives were synthesized and evaluated for neuroprotective effects against various neurotoxicity models. Some analogs showed significant protective effects, suggesting their potential use in neuroprotective strategies for conditions like Alzheimer's disease (Cheng-Shi Jiang et al., 2015).
CXCR4 Ligand with Antagonist Activity
Phidianidine A was identified as a new CXCR4 ligand exhibiting antagonist activity. This discovery, made using a minimal hybrid ligand/receptor-based pharmacophore model, suggests its potential in developing new modulators for diseases where CXCR4 plays a crucial role, such as cancer and HIV (R. Vitale et al., 2013).
Eigenschaften
CAS-Nummer |
1301638-41-4 |
|---|---|
Produktname |
Phidianidine a |
Molekularformel |
C17H22BrN7O |
Molekulargewicht |
420.315 |
IUPAC-Name |
2-[5-[[5-[(6-bromo-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine |
InChI |
InChI=1S/C17H22BrN7O/c18-12-4-5-13-11(10-23-14(13)9-12)8-15-24-17(25-26-15)22-7-3-1-2-6-21-16(19)20/h4-5,9-10,23H,1-3,6-8H2,(H,22,25)(H4,19,20,21) |
InChI-Schlüssel |
SSDJERJRAHRKGJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)NC=C2CC3=NC(=NO3)NCCCCCN=C(N)N |
Synonyme |
PHIA; N-{5-[5-(6-Bromo-1H-indol-3-ylmethyl)-[1,2,4]oxadiazol-3-ylamino]-pentyl}-guanidine TFA salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



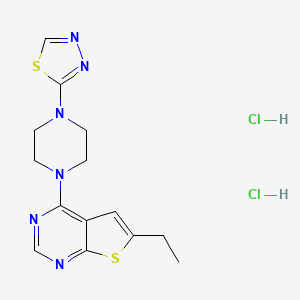
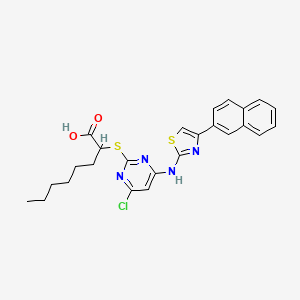
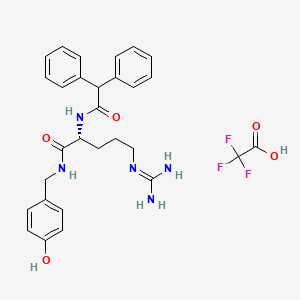

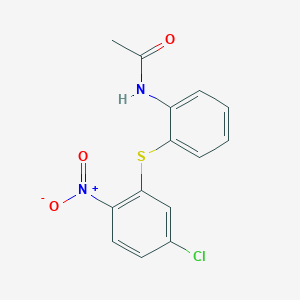
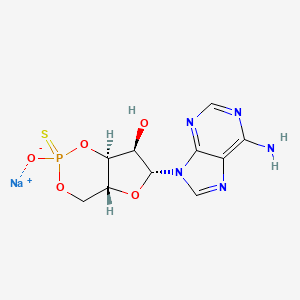
![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)
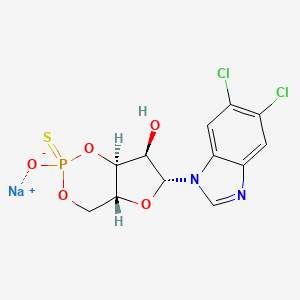
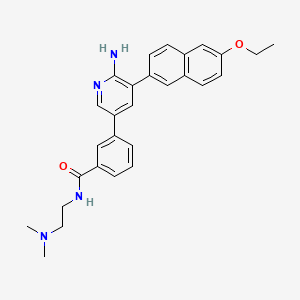
![2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B560387.png)
![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)
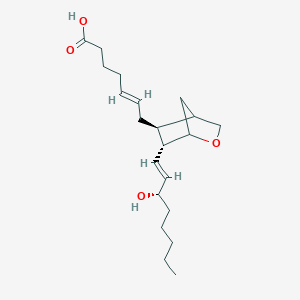

![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)